Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Methoxy-5-(1-propenyl)benzenamine
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Methoxy-5-(1-propenyl)benzenamine
Executive Summary
In the landscape of modern drug discovery and materials science, highly functionalized aromatic building blocks are critical for the rapid generation of chemical diversity. 2-Methoxy-5-(1-propenyl)benzenamine (commonly referred to as 2-methoxy-5-(1-propenyl)aniline) is a trifunctional scaffold characterized by an electron-rich anisidine core and an orthogonal propenyl handle. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural reactivity, and validated protocols for its synthesis and analytical characterization.
By detailing the causality behind experimental choices, this guide serves as an authoritative resource for researchers seeking to integrate this compound into complex synthetic workflows.
Chemical Identity and Physicochemical Profiling
The structural uniqueness of 2-methoxy-5-(1-propenyl)benzenamine lies in the synergistic electronic effects of its substituents. The primary amine ( −NH2 ) acts as a strong resonance donor, while the ortho-methoxy group ( −OCH3 ) provides both inductive and resonance effects. This high electron density makes the aromatic ring exceptionally susceptible to electrophilic aromatic substitution, but inversely increases its vulnerability to auto-oxidation.
The 1-propenyl group at the 5-position is conjugated with the aromatic system, lowering the HOMO-LUMO gap and contributing to the compound's characteristic physical properties.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 2-Methoxy-5-(1-propenyl)benzenamine |
| Common Synonyms | 2-Methoxy-5-(1-propenyl)aniline; 5-(1-Propenyl)-o-anisidine |
| CAS Registry Number | 374565-62-5 |
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| InChIKey | PZIDOSMYTMUSKG-UHFFFAOYSA-N |
| Predicted Boiling Point | ~260–275 °C (Based on anisidine derivatives) |
| Predicted Density | ~1.05–1.10 g/cm³ |
| Appearance | Pale yellow to amber liquid (oxidizes to dark brown) |
Data supported by commercial and chemical database registries and.
Synthetic Methodologies: De Novo Construction
Because commercial availability of CAS 374565-62-5 is often limited to small-scale screening libraries, de novo synthesis is frequently required. The most robust approach is the Suzuki-Miyaura cross-coupling of 5-bromo-2-methoxyaniline with 1-propenylboronic acid.
Caption: Fig 1. Suzuki-Miyaura cross-coupling workflow for 2-methoxy-5-(1-propenyl)aniline.
Protocol 1: Step-by-Step Suzuki-Miyaura Coupling
Step 1: Reagent Assembly and Degassing
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Action : To a Schlenk flask, add 5-bromo-2-methoxyaniline (1.0 equiv) and 1-propenylboronic acid (1.2 equiv). Degas the mixture using three freeze-pump-thaw cycles.
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Causality : The slight excess of boronic acid compensates for potential protodeboronation under basic conditions. Strict oxygen exclusion is critical not only to maintain the active Pd(0) catalytic cycle but also to prevent auto-oxidation of the highly electron-rich aniline product.
Step 2: Catalytic Activation and Transmetalation
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Action : Add Pd(dppf)Cl2 (0.05 equiv) and aqueous K2CO3 (2.0 equiv) in a 1,4-dioxane/water mixture (4:1 v/v). Heat to 90 °C.
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Causality : The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which accelerates the reductive elimination step. This rapid turnover minimizes the residence time of the Pd-alkenyl species, thereby preventing unwanted isomerization of the 1-propenyl double bond. The biphasic solvent system ensures the inorganic base is fully solvated to facilitate transmetalation, while organic substrates remain dissolved in the dioxane phase.
Step 3: Self-Validating Reaction Monitoring
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Action : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system.
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Validation : The starting material will elute higher on the plate. As the reaction progresses, the target compound will appear as a new spot with a lower Retention Factor ( Rf ) due to the increased polarity imparted by the extended conjugation of the propenyl group. Validate the complete consumption of the bromide via LC-MS, confirming the emergence of the [M+H]+ ion at m/z 164.1.
Divergent Reactivity and Pharmacophore Potential
The true value of 2-methoxy-5-(1-propenyl)benzenamine lies in its orthogonal reactivity. The primary amine can be selectively derivatized without affecting the alkene, and vice versa, allowing for divergent library synthesis.
Caption: Fig 2. Divergent functionalization pathways of 2-methoxy-5-(1-propenyl)aniline.
Analytical Characterization & Validation Protocol
To ensure the integrity of the synthesized or procured material, rigorous analytical validation is required.
Protocol 2: NMR and MS Validation
Step 1: Sample Preparation for NMR
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Action : Dissolve 10 mg of the product in 0.6 mL of CDCl3 that has been pre-filtered through a short plug of basic alumina.
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Causality : Chloroform-d slowly decomposes to generate trace amounts of deuterium chloride (DCl). Because anilines are highly sensitive to acidic environments, trace DCl will protonate the amine, leading to peak broadening of the −NH2 signal and potential degradation of the electron-rich aromatic ring. Basic alumina neutralizes the solvent, ensuring sharp, well-resolved spectra.
Step 2: Spectral Validation ( 1H NMR)
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Validation :
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Methoxy Group : Sharp singlet at ~3.8 ppm (3H).
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Amine Protons : Broad singlet at ~3.5 ppm (2H), which disappears upon D2O shake.
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Propenyl Methyl : Doublet at ~1.8 ppm (3H).
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Vinylic Protons : Multiplets between 6.0–6.4 ppm (2H). The coupling constant ( J ) between these protons is the definitive self-validating metric for stereochemistry: a J value of ~15 Hz confirms the E-isomer, while a J value of ~10 Hz indicates the Z-isomer.
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Handling, Stability, and Toxicology
As with many electron-rich anilines, 2-methoxy-5-(1-propenyl)benzenamine is prone to oxidation, forming highly colored azo compounds or polymeric species upon prolonged exposure to air and ambient light.
Best Practices :
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Storage : Store neat liquids or solid derivatives under an inert atmosphere (Argon or Nitrogen) at -20 °C.
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Handling : Utilize amber vials to prevent photo-induced radical polymerization of the propenyl group.
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Toxicity : Treat as a suspected sensitizer and mutagen (standard for substituted anilines). Handle exclusively within a certified chemical fume hood using nitrile gloves.
References
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PubChem Compound Search: PZIDOSMYTMUSKG-UHFFFAOYSA-N National Center for Biotechnology Information (NCBI) URL:[Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Chemical Reviews (ACS Publications) URL:[Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) / NCBI Bookshelf URL:[Link]
